molecular formula C12H17NO5S B2689972 5-(Diethylsulfamoyl)-2-methoxybenzoic acid CAS No. 168890-57-1

5-(Diethylsulfamoyl)-2-methoxybenzoic acid

Cat. No.: B2689972
CAS No.: 168890-57-1
M. Wt: 287.33
InChI Key: DZNSPBSLLYUPOK-UHFFFAOYSA-N
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Description

5-(Diethylsulfamoyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diethylsulfamoyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the diethylsulfamoyl group and the methoxy group onto the benzoic acid core. One common method involves the reaction of 2-methoxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The diethylsulfamoyl group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(Diethylsulfamoyl)-2-carboxybenzoic acid.

    Reduction: Formation of 5-(Diethylamino)-2-methoxybenzoic acid.

    Substitution: Formation of 5-(Diethylsulfamoyl)-2-halobenzoic acid derivatives.

Scientific Research Applications

5-(Diethylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Diethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Diethylsulfamoyl)-2-chlorobenzoic acid: Contains a chlorine atom instead of a methoxy group.

    5-(Diethylsulfamoyl)-2-aminobenzoic acid: Features an amino group in place of the methoxy group.

Uniqueness

5-(Diethylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of both the diethylsulfamoyl and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSPBSLLYUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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